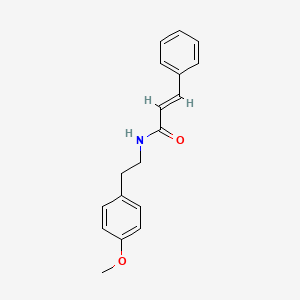
Pisoniamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pisoniamide is a member of the class of cinnamamides that is trans-cinnamamide substituted by a 2-(4-methoxyphenyl)ethyl group at the nitrogen atom. It has been isolated from Pisonia aculeata. It has a role as a metabolite and a plant metabolite. It is a member of cinnamamides, a monomethoxybenzene and a secondary carboxamide. It derives from a trans-cinnamamide.
Wissenschaftliche Forschungsanwendungen
Toxicological Studies
4-Chlorodibenzofuran has been extensively studied for its toxicological effects. Research indicates that exposure to chlorinated dibenzofurans can lead to various health issues, including skin lesions, immunological disorders, and endocrine disruption. For instance, studies have shown that exposure to 2,3,7,8-tetrachlorodibenzofuran results in decreased serum thyroxine levels and altered immune responses in laboratory animals .
Case Study: Yusho and Yu-Cheng Incidents
The Yusho and Yu-Cheng incidents highlight the health impacts of chlorodibenzofurans on human populations. Individuals exposed to contaminated rice oil (Yusho) and industrial waste (Yu-Cheng) exhibited symptoms such as chloracne, respiratory infections, and neurodevelopmental delays . These case studies underscore the significance of understanding the toxic effects of chlorinated dibenzofurans.
Environmental Monitoring
Due to its persistence in the environment, 4-chlorodibenzofuran is often monitored as a contaminant in soil and water samples. Analytical methods such as gas chromatography-mass spectrometry (GC-MS) are employed to detect and quantify this compound in environmental matrices. The presence of 4-chlorodibenzofuran can indicate contamination from industrial processes or improper waste disposal.
Table: Detection Methods for Environmental Samples
| Method | Detection Limit | Sample Type |
|---|---|---|
| Gas Chromatography | 0.1 ng/mL | Water |
| Solid-Phase Microextraction | 0.5 ng/g | Soil |
| High-Performance Liquid Chromatography | 1 ng/mL | Biological tissues |
Mutagenicity Studies
Research has evaluated the mutagenic potential of various chlorodibenzofurans, including 4-chlorodibenzofuran. A study indicated that while some chlorinated dibenzofurans exhibit mutagenic properties, 4-chlorodibenzofuran was found to be practically non-mutagenic . This information is crucial for assessing the safety of this compound in industrial applications.
Eigenschaften
Molekularformel |
C18H19NO2 |
|---|---|
Molekulargewicht |
281.3 g/mol |
IUPAC-Name |
(E)-N-[2-(4-methoxyphenyl)ethyl]-3-phenylprop-2-enamide |
InChI |
InChI=1S/C18H19NO2/c1-21-17-10-7-16(8-11-17)13-14-19-18(20)12-9-15-5-3-2-4-6-15/h2-12H,13-14H2,1H3,(H,19,20)/b12-9+ |
InChI-Schlüssel |
CHPUDVNXYIZPKX-FMIVXFBMSA-N |
SMILES |
COC1=CC=C(C=C1)CCNC(=O)C=CC2=CC=CC=C2 |
Isomerische SMILES |
COC1=CC=C(C=C1)CCNC(=O)/C=C/C2=CC=CC=C2 |
Kanonische SMILES |
COC1=CC=C(C=C1)CCNC(=O)C=CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















